molecular formula C24H24BrNO2 B022820 Dmaepbp CAS No. 106692-19-7

Dmaepbp

Cat. No.: B022820
CAS No.: 106692-19-7
M. Wt: 438.4 g/mol
InChI Key: QFLAMGKKUHSRDG-WCWDXBQESA-N
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Description

(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol typically involves multi-step organic reactions. The process may start with the bromination of a suitable precursor, followed by coupling reactions to introduce the phenyl and phenol groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the bromo group can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol include other substituted phenols and styrenes with various functional groups. Examples might include:

  • (E)-4-(2-Bromo-1-(4-hydroxyphenyl)-2-phenylethenyl)phenol
  • (E)-4-(2-Bromo-1-(4-methoxyphenyl)-2-phenylethenyl)phenol

Uniqueness

The uniqueness of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

106692-19-7

Molecular Formula

C24H24BrNO2

Molecular Weight

438.4 g/mol

IUPAC Name

4-[(E)-2-bromo-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol

InChI

InChI=1S/C24H24BrNO2/c1-26(2)16-17-28-22-14-10-19(11-15-22)23(18-8-12-21(27)13-9-18)24(25)20-6-4-3-5-7-20/h3-15,27H,16-17H2,1-2H3/b24-23+

InChI Key

QFLAMGKKUHSRDG-WCWDXBQESA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=C(C=C3)O

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O

Synonyms

(1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene
(1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene, (Z)-isomer
DMAEPBP

Origin of Product

United States

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